(1Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine
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Overview
Description
(1Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine is an organic compound that belongs to the class of imines This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenylmethyl group and a phenylethan-1-imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine typically involves the reaction of 4-[(4-methylphenyl)methyl]piperazine with phenylethan-1-imine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar structure but lacking the piperazine ring.
Methyl 4-aminobenzoate: A compound with a similar functional group but different overall structure.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound with a different core structure but similar functional groups.
Uniqueness
(1Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylethan-1-imine is unique due to its combination of a piperazine ring and an imine group. This combination provides distinct chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
(Z)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-phenylethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3/c1-17-8-10-19(11-9-17)16-22-12-14-23(15-13-22)21-18(2)20-6-4-3-5-7-20/h3-11H,12-16H2,1-2H3/b21-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTLXAVQXDBROA-UZYVYHOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=C(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C(/C)\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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